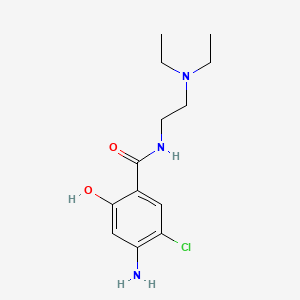

o-Desmethyl metoclopramide

Description

Contextualization within Metoclopramide (B1676508) Metabolism Research

The biotransformation of metoclopramide in the body is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netcuanschutz.edu The formation of o-desmethyl metoclopramide occurs through the O-demethylation of the methoxy (B1213986) group on the benzene (B151609) ring of metoclopramide. researchgate.net

Extensive research has identified CYP2D6 as the principal enzyme responsible for the metabolism of metoclopramide. researchgate.netcuanschutz.edu However, other isoforms, including CYP3A4 and CYP1A2, also contribute to its metabolism, albeit to a lesser extent. researchgate.netdrugbank.com The metabolic pathway leading to this compound is a key area of investigation, as the efficiency of this process can be influenced by genetic polymorphisms in the CYP2D6 enzyme. cuanschutz.edu Individuals with different genetic variants of CYP2D6 can be classified as poor, intermediate, normal, or ultrarapid metabolizers, which can affect the plasma concentrations of both metoclopramide and its metabolites, including this compound. cuanschutz.edu

Understanding the metabolism of metoclopramide to this compound is therefore critical for predicting potential drug-drug interactions and for personalizing metoclopramide therapy to minimize adverse effects and optimize therapeutic outcomes.

Significance in Pharmaceutical Science and Regulatory Compliance

In the pharmaceutical industry, the presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that is strictly regulated. This compound is recognized as a specified impurity of metoclopramide by major pharmacopoeias, including the European Pharmacopoeia, where it is listed as "Metoclopramide specified impurity F [EP]". ontosight.ai

The control of this compound levels in metoclopramide formulations is essential to ensure the safety and efficacy of the drug product. ontosight.ai Regulatory bodies establish limits for such impurities, and pharmaceutical manufacturers are required to develop and validate analytical methods to quantify them accurately. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the separation and quantification of metoclopramide and its related substances, including this compound. turkjps.orgturkjps.orgnih.gov These methods are crucial for routine quality control testing and for stability studies to ensure that the impurity levels remain within the acceptable limits throughout the product's shelf life.

The synthesis and characterization of this compound as a reference standard are also vital for the accurate identification and quantification of this impurity in pharmaceutical samples. nih.gov

Overview of its Research Relevance in Pharmacokinetics and Imaging

Perhaps one of the most significant applications of this compound in modern biomedical research is its use as a precursor in the synthesis of radiolabeled metoclopramide, specifically [¹¹C]metoclopramide, for positron emission tomography (PET) imaging. nih.govresearchgate.netmdpi.com PET is a non-invasive imaging technique that allows for the in vivo quantification of physiological and biochemical processes.

[¹¹C]Metoclopramide has been developed as a PET tracer to study the function of P-glycoprotein (P-gp), an important efflux transporter at the blood-brain barrier (BBB). nih.govsnmjournals.org P-gp plays a crucial role in limiting the entry of various drugs and xenobiotics into the brain. By using this compound to synthesize [¹¹C]metoclopramide, researchers can visualize and quantify the activity of P-gp at the BBB in both preclinical and clinical settings. nih.govsnmjournals.org

These PET studies have provided valuable insights into the pharmacokinetics of metoclopramide and the role of P-gp in its brain penetration. For instance, research has shown that inhibition of P-gp leads to increased brain accumulation of [¹¹C]metoclopramide. snmjournals.org This information is critical for understanding the potential for central nervous system side effects of metoclopramide and for developing strategies to modulate drug delivery to the brain.

The synthesis of [¹¹C]metoclopramide involves the O-[¹¹C]methylation of this compound. researchgate.net The availability of high-quality this compound is therefore a prerequisite for the successful and reproducible production of this important PET radiotracer.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

| Compound Name | Synonyms | Role/Significance |

|---|---|---|

| This compound | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide; Metoclopramide specified impurity F [EP] | Metabolite of metoclopramide, Pharmaceutical impurity, Precursor for [¹¹C]metoclopramide synthesis |

| Metoclopramide | 4-amino-5-chloro-N-((2-(diethylamino)ethyl)-2-methoxybenzamide | Antiemetic and prokinetic drug |

| [¹¹C]Metoclopramide | Carbon-11 (B1219553) labeled metoclopramide | PET radiotracer for studying P-glycoprotein function |

| Enzyme | Role in Metoclopramide Metabolism |

|---|---|

| CYP2D6 | Primary enzyme responsible for metoclopramide metabolism |

| CYP3A4 | Contributes to metoclopramide metabolism |

| CYP1A2 | Contributes to metoclopramide metabolism |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18/h7-8,18H,3-6,15H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSMMIJTHMWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191704 | |

| Record name | o-Desmethyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38339-95-6 | |

| Record name | o-Desmethyl metoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Desmethyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DX3Q3OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Pathways of Metoclopramide Leading to O Desmethyl Metoclopramide

Elucidation of o-Desmethyl Metoclopramide (B1676508) Formation Pathways

o-Desmethyl metoclopramide, also known as Metoclopramide EP Impurity F, is a metabolite that arises from the O-demethylation of the parent drug, metoclopramide. veeprho.com This metabolic reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the aromatic ring of the metoclopramide molecule. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netmedscape.comnih.gov

The oxidative metabolism of metoclopramide is significantly influenced by the activity of various cytochrome P450 isoforms.

Extensive research has identified CYP2D6 as the principal enzyme responsible for the metabolism of metoclopramide. researchgate.netmedscape.comnih.govclinpgx.orgresearchgate.net Metoclopramide's chemical structure, featuring an aromatic ring and basic nitrogens, makes it a characteristic substrate for CYP2D6. nih.gov The significant role of this enzyme is underscored by recommendations to adjust metoclopramide dosing for individuals identified as poor metabolizers due to genetic variations in the CYP2D6 gene. researchgate.netnih.gov In vitro studies have confirmed that CYP2D6 is the most efficient enzyme in forming the major oxidative metabolites of metoclopramide. clinpgx.orgnih.govtandfonline.com

While CYP2D6 plays the primary role, other cytochrome P450 isoforms also contribute to the metabolism of metoclopramide, albeit to a lesser extent. researchgate.netnih.gov Studies have shown that CYP3A4 and CYP1A2 are involved in the drug's biotransformation. researchgate.netmedscape.comnih.govnih.gov In addition to these, CYPs 2C9 and 2C19 have also been found to metabolize metoclopramide. clinpgx.orgnih.govtandfonline.com The involvement of multiple CYP isoforms indicates a complex metabolic profile for metoclopramide, with the potential for varied metabolic rates among individuals depending on the activity of these different enzymes.

The O-demethylation pathway that produces this compound is one of several metabolic routes for metoclopramide. The drug undergoes both Phase I oxidative reactions and Phase II conjugation reactions. researchgate.netnih.govnih.gov

The other primary Phase I oxidative pathways, also largely mediated by CYP2D6, are N-deethylation of the diethylamine (B46881) side chain and N-hydroxylation on the phenyl ring amine. clinpgx.orgnih.govtandfonline.com These two pathways are considered to form the major oxidative products of metoclopramide metabolism. nih.govtandfonline.com

In addition to oxidation, metoclopramide is metabolized through Phase II conjugation pathways. longdom.org These involve the attachment of endogenous molecules to make the drug more water-soluble and easier to excrete. The main conjugation reactions are with sulfate (B86663) and glucuronic acid. nih.govnih.govnih.gov N-4 sulfate conjugation, in particular, is considered a primary metabolic pathway for metoclopramide. nih.gov The drug can also be conjugated with glucuronic acid. nih.gov These conjugation reactions can occur with the parent drug or its Phase I metabolites. nih.gov

Role of Cytochrome P450 Enzymes in O-Demethylation of Metoclopramide

In Vitro Metabolic Studies of this compound Formation

In vitro studies using human liver microsomes and recombinant CYP enzymes are crucial for understanding the specifics of metabolite formation. These studies allow for the detailed examination of enzyme kinetics and substrate specificity.

In vitro experiments have been conducted to determine the kinetic parameters of metoclopramide metabolism by specific CYP isoforms. These analyses help to quantify the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

For the primary metabolizing enzyme, CYP2D6, studies have determined its binding affinity and metabolic efficiency. The interaction between metoclopramide and CYP2D6 was found to have a spectral binding constant (Ks) of 9.56 ± 1.09 μM. nih.govtandfonline.com While specific kinetic data for the O-demethylation reaction is not detailed in the available literature, Michaelis-Menten analysis for the CYP2D6-mediated formation of the N-deethylated metabolite has been performed. This analysis revealed a Km of 1.20 ± 0.29 μM and a Vmax of 6.1 ± 0.23 pmol of product formed per minute per pmol of CYP2D6. nih.gov

| Parameter | Value | Metabolic Reaction |

|---|---|---|

| Ks (Binding Affinity) | 9.56 ± 1.09 μM | Metoclopramide interaction with CYP2D6 |

| Km (Michaelis Constant) | 1.20 ± 0.29 μM | N-deethylation |

| Vmax (Maximum Velocity) | 6.1 ± 0.23 pmol/min/pmol CYP2D6 | N-deethylation |

Use of Human Liver Microsomes and Recombinant Enzyme Systems

To investigate the metabolic fate of metoclopramide, researchers have extensively used in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP enzymes (Supersomes™). researchgate.netvcahospitals.com These tools are crucial for identifying the specific enzymes responsible for a drug's metabolism and for characterizing the resulting metabolites.

Studies utilizing these systems have established that CYP2D6 is the primary enzyme responsible for the oxidative metabolism of metoclopramide. nih.govnih.govvcahospitals.com Specifically, experiments with a panel of recombinant CYPs demonstrated that CYP2D6 most efficiently catalyzes the N-deethylation of metoclopramide to form monodeethylmetoclopramide. researchgate.netvcahospitals.com Other isoforms, including CYP1A2, CYP3A4, CYP2C9, and CYP2C19, also contribute to this pathway, but to a much lesser extent. nih.govvcahospitals.com

Throughout these comprehensive in vitro analyses, which successfully identified N-deethylated and N-hydroxylated metabolites, the formation of this compound was not detected. vcahospitals.com

Table 1: Relative Contribution of Recombinant CYP Isoforms to the Formation of Monodeethylmetoclopramide

| CYP Isoform | Rate of Formation (pmol/min/pmol of P450) |

| CYP2D6 | 4.5 ± 0.3 |

| CYP1A2 | 0.97 ± 0.15 |

| CYP3A4 | Metabolite Formed |

| CYP2C9 | Metabolite Formed |

| CYP2C19 | Metabolite Formed |

| This table presents data on the formation of monodeethylmetoclopramide, as the formation of this compound was not observed in these studies. Data sourced from Desta et al. (2002) and Livezey et al. (2014). researchgate.netvcahospitals.com |

In Vivo Formation of this compound in Preclinical Models and Human Studies

Consistent with the in vitro findings, there are no reports in the scientific literature documenting the in vivo formation of this compound in either human or preclinical animal studies. Metoclopramide is used in veterinary medicine for species such as dogs and cats, but detailed metabolic profiling for this specific metabolite in these models is not available. vcahospitals.com

Human studies have, however, confirmed the in vivo relevance of the N-deethylation pathway. Following oral administration of metoclopramide to healthy volunteers, a des-ethyl metabolite, corresponding to monodeethylmetoclopramide, was successfully identified in collected urine samples. This confirms that the findings from in vitro systems like HLMs and recombinant enzymes translate to human metabolism.

Table 2: In Vivo Metabolite Identification in Humans

| Study Design | Matrix | Detected Desalkylated Metabolite |

| Single oral 20-mg dose to healthy male volunteers | Urine | Des-ethyl metabolite (M3) |

| This table refers to the detection of the des-ethyl metabolite, as this compound has not been identified in vivo. |

Pharmacogenomic and Inter Individual Variability in O Desmethyl Metoclopramide Formation

Impact of Genetic Polymorphisms on O-Demethylation Efficiency

The metabolism of metoclopramide (B1676508) is significantly influenced by genetic variations, primarily within the gene encoding the Cytochrome P450 2D6 (CYP2D6) enzyme. cuanschutz.edu This enzyme is responsible for the metabolism of approximately 20-25% of clinically used drugs and is highly polymorphic, leading to substantial inter-individual differences in drug response.

Influence of CYP2D6 Genotype on Metoclopramide Metabolism and o-Desmethyl Metoclopramide Levels

The CYP2D6 enzyme is the principal catalyst for the metabolism of metoclopramide. cuanschutz.edunih.gov While the major metabolic routes are N-hydroxylation and N-deethylation, any O-demethylation to form this compound would also likely be mediated by CYP2D6. nih.govnih.gov Consequently, an individual's CYP2D6 genotype directly dictates the efficiency of metoclopramide metabolism.

Genetic polymorphisms in the CYP2D6 gene can result in alleles with normal, decreased, or no function. Research has demonstrated that individuals carrying decreased or no-function alleles exhibit significantly altered pharmacokinetics of the parent drug, metoclopramide. For instance, a study evaluating the impact of different CYP2D6 genotypes found that compared to individuals with two wild-type alleles (wt/wt), those with genotypes associated with reduced enzyme function (e.g., wt/10, 10/10, 5/10) showed a marked increase in plasma concentrations of metoclopramide. This is a direct result of reduced metabolic clearance.

Although direct measurements of this compound levels across different genotypes are not extensively documented, it can be inferred that its formation would be substantially reduced in individuals with poor or intermediate metabolizer genotypes due to the decreased activity of the CYP2D6 enzyme responsible for its synthesis.

Phenotypic Characterization of Metabolizer Status (e.g., Poor Metabolizers) and Implications for this compound Formation

Based on their CYP2D6 genotype, individuals can be classified into four main phenotypes:

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles.

Extensive (Normal) Metabolizers (EMs): Have two functional alleles. cuanschutz.edu

Intermediate Metabolizers (IMs): Possess one reduced-function allele and one non-functional allele, or two reduced-function alleles. cuanschutz.edu

Poor Metabolizers (PMs): Have two non-functional alleles, leading to a significant deficiency in CYP2D6 enzyme activity. cuanschutz.edu

This phenotypic classification has direct implications for the metabolism of metoclopramide. Patients who are CYP2D6 poor metabolizers have a reduced capacity to metabolize the drug, leading to higher plasma concentrations of metoclopramide. cuanschutz.edu This reduced metabolic activity would logically extend to all CYP2D6-mediated pathways. Therefore, in Poor Metabolizers, the formation of this compound would be expected to be significantly lower compared to Extensive Metabolizers, as the parent drug is cleared much more slowly and the enzymatic machinery for its conversion is deficient. cuanschutz.edu

Contribution of Metabolic Variability to Metoclopramide Pharmacokinetics

The genetic variability in CYP2D6 activity is a major contributor to the wide inter-individual differences observed in the pharmacokinetics of metoclopramide. Studies have quantified these differences, showing a clear gene-dose effect. As the number of functional CYP2D6 alleles decreases, the systemic exposure to metoclopramide increases.

Research has shown that in comparison to normal metabolizers (CYP2D6 wt/wt), the area under the plasma concentration-time curve (AUC) for metoclopramide was significantly higher in individuals with genotypes corresponding to intermediate and poor metabolizer status. Concurrently, the oral clearance (CL/F) of the drug was substantially reduced. This variability directly impacts the systemic availability of the parent drug and, consequently, the substrate available for conversion to any of its metabolites.

| CYP2D6 Genotype Group | Metabolizer Phenotype (Inferred) | AUC Fold Increase (vs. wt/wt) | Cmax Fold Increase (vs. wt/wt) | Oral Clearance (CL/F) Decrease (vs. wt/wt) |

| wt/wt | Extensive (Normal) | 1.0 | 1.0 | 0% |

| wt/10 | Intermediate | 1.5 | 1.5 | 37% |

| 10/10 | Intermediate/Poor | 2.3 | 1.7 | 56% |

| 5/10 | Poor | 2.5 | 1.7 | 61% |

This table presents illustrative data synthesized from pharmacokinetic studies. Actual values may vary between studies.

Inter-Ethnic and Inter-Population Differences in o-Desmethylation

The prevalence of different CYP2D6 alleles varies significantly among different ethnic and geographic populations. This variation leads to inter-ethnic differences in drug metabolism for CYP2D6 substrates like metoclopramide. nih.gov

For example, non-functional alleles that lead to a poor metabolizer phenotype are more common in Caucasian populations (5-10%) compared to East Asian populations (~1%). Conversely, certain reduced-function alleles, such as CYP2D6*10, are more prevalent in Asian populations.

Analytical and Bioanalytical Methodologies for O Desmethyl Metoclopramide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental to the separation and quantification of o-Desmethyl metoclopramide (B1676508) from its parent compound and other related substances in various matrices.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of metoclopramide and its related compounds, including o-Desmethyl metoclopramide. The development and validation of HPLC methods are guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, ensuring specificity, selectivity, linearity, accuracy, and precision. ijpsonline.com

Several reversed-phase HPLC methods have been developed for the determination of metoclopramide in pharmaceutical formulations. ijpsonline.comwho.intwho.int These methods are often stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products and metabolites. A typical HPLC system for this analysis would consist of a C18 column, a mobile phase mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with UV detection. ijpsonline.comsemanticscholar.org

For instance, a validated HPLC method for metoclopramide hydrochloride utilized a C18 rapid resolution column (4.6×100 mm, 3.5 µm) with a mobile phase of acetonitrile and buffer (50:50, v/v) at a flow rate of 1.0 ml/min, with detection at 248 nm. ijpsonline.com While this method was validated for the parent drug, its chromatographic conditions are indicative of those suitable for the separation of its closely related desmethyl metabolite. The validation of such methods typically demonstrates excellent linearity over a specific concentration range, with correlation coefficients (r²) often exceeding 0.99. ijpsonline.com

Below is a table summarizing typical HPLC parameters used in the analysis of metoclopramide and its related substances.

| Parameter | Details |

| Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm; 3.9 x 300 mm) ijpsonline.comwho.int |

| Mobile Phase | Acetonitrile:Buffer (e.g., 50:50 v/v; 40:60 v/v) ijpsonline.comwho.int |

| Flow Rate | 1.0 - 2.0 mL/min ijpsonline.comwho.int |

| Detection | UV at 248 nm or 275 nm ijpsonline.comwho.int |

| Injection Volume | 20 µL ijpsonline.com |

| Run Time | Approximately 3.0 - 8.0 min ijpsonline.comsemanticscholar.org |

Validation parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method's sensitivity. For metoclopramide, LOD and LOQ have been reported to be in the range of 0.26 µg/ml and 0.80 µg/ml, respectively. ijpsonline.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC systems are particularly well-suited for the analysis of related substances in pharmaceutical compounds. lcms.cz

The performance of an ACQUITY UPLC H-Class System has been assessed for the related substances analysis of metoclopramide hydrochloride. lcms.cz Such systems can effectively separate metoclopramide from its impurities, which would include this compound. These methods are typically validated to meet the stringent requirements of current Good Manufacturing Practices (cGMP). lcms.cz The successful transfer and replication of analytical methods between different UPLC instruments demonstrate the robustness and reliability of this technique for quality control purposes. lcms.cz

A developed UPLC method for the determination of metoclopramide hydrochloride in a tablet dosage form utilized an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) with a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile (86:14 v/v). researchgate.net The short run time of 1.2 minutes highlights the efficiency of UPLC. researchgate.net

| Parameter | Details |

| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) researchgate.net |

| Mobile Phase | 0.1% Ortho-phosphoric acid:Acetonitrile (86:14 v/v) researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Column Temperature | 27 °C researchgate.net |

| Injection Volume | 0.5 µL researchgate.net |

| Detection | 213 nm researchgate.net |

Gas Chromatography (GC) is a viable technique for the analysis of metoclopramide and its metabolites, including this compound, particularly when coupled with a mass spectrometer (GC-MS). Due to the relatively low volatility of these compounds, derivatization is often necessary to improve their chromatographic properties.

A sensitive and selective GC-MS assay has been developed for the quantification of metoclopramide and two of its metabolites. nih.gov This method involves the formation of heptafluorobutyryl derivatives of the compounds. nih.gov The derivatized analytes are then separated on a GC column and detected by a mass spectrometer operating in the selected-ion monitoring (SIM) mode. nih.gov This approach provides high selectivity and allows for quantification at low concentrations, with a reported limit of quantitation of 1 ng/ml in various biological matrices. nih.gov

The sample preparation for GC analysis typically involves liquid-liquid extraction to isolate the analytes from the matrix before derivatization. nih.gov

Spectrometric Detection Methods

Spectrometric methods are indispensable for both the detection and structural elucidation of this compound, often used in conjunction with chromatographic separation.

UV spectrophotometry is a widely used detection method in HPLC and can also be used for the direct quantification of metoclopramide in pharmaceutical preparations. nih.govusa-journals.com Metoclopramide exhibits characteristic UV absorbance maxima at approximately 272 nm and 307 nm. The absorbance at a specific wavelength is directly proportional to the concentration of the analyte, a principle that forms the basis of quantitative analysis.

Mass spectrometry is a powerful tool for the analysis of this compound, providing both qualitative and quantitative information. When coupled with a chromatographic technique like GC or LC, MS allows for the selective detection and identification of the metabolite in complex mixtures.

For qualitative identification, the mass spectrum of a compound provides information about its molecular weight and fragmentation pattern. The molecular ion of this compound would be expected to be 14 mass units lower than that of metoclopramide due to the loss of a methyl group (CH₂). The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), can provide structural information to confirm the identity of the metabolite. For example, the fragmentation of metoclopramide often involves the loss of the diethylaminoethyl side chain. ucl.ac.be A similar fragmentation pattern would be expected for this compound, with the fragment ions reflecting the mass difference of the precursor ion.

Mass Spectrometry (MS) for Qualitative Identification and Quantitative Analysis of this compound

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the quantitative analysis of drug metabolites like this compound in complex biological matrices. nih.gov This technique offers exceptional specificity and sensitivity by employing a two-stage mass analysis process. In the first stage, the precursor ion (the ionized molecule of interest, in this case, this compound) is selected. This ion is then fragmented through collision-induced dissociation, and in the second stage, a specific product ion resulting from this fragmentation is monitored.

This precursor-to-product ion transition is a unique signature of the analyte, providing a high degree of confidence in its identification and quantification, even in the presence of co-eluting compounds and endogenous matrix components. This process is typically operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, which allows for the simultaneous monitoring of transitions for the analyte and an internal standard. nih.gov

For metoclopramide, a common MRM transition is from a precursor ion of m/z 299.8 to a product ion of m/z 226.9. researchgate.net O-desmethylation results in the loss of a methyl group (CH₃) from the methoxy (B1213986) moiety, leading to a mass decrease of approximately 14 Da. Therefore, the precursor ion for this compound would be expected at approximately m/z 286. The selection of a specific and stable product ion would be determined through compound-specific tuning and fragmentation analysis.

Table 1: Illustrative LC-MS/MS Parameters for Metabolite Quantification

| Parameter | Setting for Parent Drug (Metoclopramide) | Projected Setting for this compound |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Precursor Ion (Q1) | m/z 299.8 researchgate.net | ~ m/z 286 |

| Product Ion (Q3) | m/z 226.9 researchgate.net | To be determined via infusion |

| Collision Energy | Compound-specific (e.g., 25 eV) researchgate.net | Compound-specific |

| Internal Standard | Levosulpiride or Loratadine nih.govresearchgate.net | Levosulpiride or Loratadine |

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for metabolite profiling and the structural elucidation of previously uncharacterized metabolites. ijpras.comnih.gov Unlike tandem mass spectrometers that are often used for targeted quantification, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, typically with a mass deviation of less than 5 ppm. nih.gov

This level of mass accuracy allows for the determination of a molecule's elemental composition, which is a critical first step in its identification. nih.govthermofisher.com In the context of this compound research, HRMS can unequivocally confirm the mass difference corresponding to the loss of a methyl group from the parent drug, metoclopramide. It is instrumental in distinguishing the target metabolite from other potential isobaric metabolites (molecules with the same nominal mass but different elemental compositions) or endogenous interferences. ijpras.com

HRMS is frequently used in non-targeted and semi-targeted metabolomics studies to create a comprehensive profile of all metabolites present in a sample. nih.gov By comparing samples from control and treated groups, researchers can identify metabolites like this compound and gain insights into biotransformation pathways. nih.gov

Sample Preparation Strategies for Biological Matrices

The effective preparation of biological samples such as plasma, urine, or tissue is a critical prerequisite for reliable LC-MS analysis. The primary goals of sample preparation are to remove interfering substances (e.g., proteins, salts, phospholipids), concentrate the analyte of interest, and ensure the sample is compatible with the analytical instrumentation. The choice of technique depends on the nature of the biological matrix and the physicochemical properties of the analyte.

Protein Precipitation (PPT) : This is one of the simplest and most common methods for plasma and serum samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the majority of proteins. phenomenex.com While fast and inexpensive, PPT can sometimes result in a less clean extract and may be susceptible to matrix effects, where co-extracted endogenous components suppress or enhance the ionization of the target analyte. phenomenex.com

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent (e.g., ethyl acetate, dichloromethane). nih.govarabjchem.orgnih.gov It is effective at removing non-soluble interferences like salts and can provide a cleaner sample than PPT. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency for acidic, basic, or neutral compounds.

Solid-Phase Extraction (SPE) : SPE is a more selective and powerful technique that uses a solid sorbent material packed into a cartridge or plate. The sample is loaded onto the sorbent, which retains the analyte while interfering compounds are washed away. The purified analyte is then eluted with a small volume of a different solvent. SPE can yield very clean extracts and allows for significant concentration of the analyte, but it is typically more time-consuming and costly than PPT or LLE.

Table 2: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation with organic solvent or acid. phenomenex.com | Fast, simple, low cost, high throughput. | Less clean extract, potential for matrix effects and ion suppression. phenomenex.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. nih.gov | Good for removing salts, cleaner than PPT, can be optimized by pH. | More labor-intensive, requires solvent evaporation/reconstitution. |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. | High selectivity, very clean extracts, ability to concentrate analyte. | More complex method development, higher cost, can be lower throughput. |

Validation Parameters and Quality Assurance in Bioanalytical Research

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. fda.gov It is a regulatory requirement that ensures the reliability, reproducibility, and accuracy of quantitative data from biological samples. au.dkoutsourcedpharma.com Key validation parameters are defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA). fda.govnih.govnalam.ca

Linearity : This establishes the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using a blank sample, a zero sample, and at least six non-zero concentration standards. The curve should have a correlation coefficient (r²) of ≥0.99. nalam.ca

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter or agreement between repeated measurements. au.dk These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). au.dknalam.ca

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, though not necessarily quantified with acceptable accuracy and precision. japsonline.comijpsonline.com The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). nih.govnalam.ca

Table 3: Representative Bioanalytical Method Validation Data (based on Metoclopramide studies)

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Linearity Range | 2.00 - 150 nih.gov | r² ≥ 0.99 | r² = 0.998 nih.gov |

| Intra-Day Precision (%CV) | LLOQ (2.00) | ≤ 20% | 7.7% nih.gov |

| Low QC | ≤ 15% | 4.5% | |

| Mid QC | ≤ 15% | 1.8% nih.gov | |

| High QC | ≤ 15% | 2.3% | |

| Intra-Day Accuracy (% Bias) | LLOQ (2.00) | ± 20% | 3.6% nih.gov |

| Low QC | ± 15% | -7.5% | |

| Mid QC | ± 15% | -2.1% nih.gov | |

| High QC | ± 15% | -4.0% | |

| Inter-Day Precision (%CV) | LLOQ (2.00) | ≤ 20% | 6.5% |

| Low QC | ≤ 15% | 5.1% | |

| Mid QC | ≤ 15% | 3.9% | |

| High QC | ≤ 15% | 4.2% | |

| Inter-Day Accuracy (% Bias) | LLOQ (2.00) | ± 20% | -1.5% |

| Low QC | ± 15% | -5.4% | |

| Mid QC | ± 15% | 0.8% | |

| High QC | ± 15% | -2.3% |

| Lower Limit of Quantification (LLOQ) | N/A | Signal ≥ 5x blank, Accuracy ±20%, Precision ≤20% | 0.78 ng/mL nih.gov |

Role of O Desmethyl Metoclopramide in Pharmaceutical Quality Control and Regulatory Science

Identification and Characterization as Metoclopramide (B1676508) Impurity F

O-Desmethyl metoclopramide is recognized by major pharmacopoeias, such as the European Pharmacopoeia (EP), as Metoclopramide Impurity F. pharmaffiliates.comsynthinkchemicals.comopulentpharma.com It is a process-related impurity and a degradation product of metoclopramide. nih.gov The comprehensive characterization of this impurity is fundamental for its detection and quantification in the metoclopramide drug substance and finished products. This characterization is achieved using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. synthinkchemicals.com

Key identification details for this compound are summarized below. pharmaffiliates.comsynthinkchemicals.comnih.gov

| Identifier | Data |

| Systematic IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |

| Common Synonyms | This compound, Metoclopramide EP Impurity F |

| CAS Number | 38339-95-6 |

| Molecular Formula | C₁₃H₂₀ClN₃O₂ |

| Molecular Weight | 285.77 g/mol |

Significance of Impurity Profiling in Drug Substance and Product Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities in drug substances and products. biomedres.us This process is a cornerstone of pharmaceutical development and is crucial for several reasons. aquigenbio.comglobalpharmatek.comresearchgate.net

Ensuring Drug Safety and Efficacy : The primary goal of impurity profiling is to guarantee the safety and effectiveness of medications. aquigenbio.com Some impurities can be toxic, mutagenic, or carcinogenic, posing significant health risks to patients. biomedres.us By identifying and characterizing impurities like this compound, manufacturers can assess potential risks and establish safe limits. longdom.org

Meeting Regulatory Requirements : Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity profiling for new drug applications. globalpharmatek.comlongdom.org This data is essential for demonstrating the quality and consistency of the manufacturing process.

Process Optimization : Understanding the impurity profile can provide valuable insights into the manufacturing process. aquigenbio.com It helps identify the origin of impurities, allowing for the optimization of synthetic routes and purification methods to minimize or eliminate their formation. aquigenbio.com

Stability Assessment : Impurity profiling is integral to stability studies, as it helps identify degradation products that may form over the product's shelf life. globalpharmatek.com This information is vital for determining appropriate storage conditions and establishing the drug's expiration date. longdom.org

Regulatory Compliance and Guidelines for Metabolite and Impurity Control (e.g., ICH guidelines, FDA requirements)

A harmonized regulatory framework governs the control of impurities in pharmaceutical products to ensure their quality and safety on a global scale. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed key guidelines that are adopted by regulatory bodies like the FDA and EMA. ich.org

ICH Q3A(R2) - Impurities in New Drug Substances : This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for impurities that trigger the need for reporting, identification, and toxicological qualification.

ICH Q3B(R2) - Impurities in New Drug Products : Complementing Q3A, this guideline focuses on impurities found in the finished dosage form. fda.gov It addresses impurities that arise from the degradation of the drug substance or from interactions between the drug substance and excipients.

FDA Requirements : The FDA aligns with ICH guidelines for impurity control. fda.govgmp-compliance.org Submissions for new drugs must contain detailed information on the characterization and control of impurities, demonstrating that their levels are within acceptable, safe limits.

These guidelines ensure that all known and potential impurities, including this compound, are rigorously evaluated and controlled. synzeal.com Manufacturers must develop and validate analytical methods to quantify these impurities and demonstrate that their levels remain below the established qualification thresholds throughout the product's lifecycle.

Stability Studies and Degradation Pathways Leading to this compound

Stability testing is a mandatory component of drug development, designed to understand how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. indexcopernicus.com Forced degradation studies, where the drug is exposed to stress conditions like acid, base, heat, and oxidation, are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods. indexcopernicus.comresearchgate.net

This compound is a known degradation product of metoclopramide. nih.gov Its formation involves the O-demethylation of the parent molecule, where the methyl group (-CH₃) is cleaved from the methoxy (B1213986) (-OCH₃) substituent on the benzene (B151609) ring, resulting in a hydroxyl (-OH) group.

The specific conditions that favor the formation of this compound are identified during these stability and forced degradation studies. For instance, studies have investigated the degradation of metoclopramide under various stress conditions, including photolysis and hydrolysis, to characterize the resulting products. researchgate.netnih.govucl.ac.be The identification of this compound as a stable impurity (Impurity F) confirms that this O-demethylation pathway is a relevant degradation route for metoclopramide. The data from these studies are crucial for developing stable formulations, defining appropriate packaging and storage conditions, and establishing a shelf-life for the drug product. indexcopernicus.com

Advanced Research Applications of O Desmethyl Metoclopramide in Pharmacological Sciences

Utilization as a Precursor in Radiotracer Synthesis for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the quantitative assessment of physiological and biochemical processes in vivo. nih.gov The development of specific radiotracers is fundamental to this technique, and o-Desmethyl metoclopramide (B1676508) is a key starting material for creating a valuable tool in neuroscience and pharmacology research. nih.gov

Synthesis of [11C]Metoclopramide via O-[11C]methylation of o-Desmethyl Metoclopramide

The primary application of this compound is in the synthesis of the PET radiotracer [11C]metoclopramide. This radiolabeling is achieved through an O-[11C]methylation reaction, where a carbon-11 (B1219553) ([11C]) methyl group is attached to the phenolic oxygen of the this compound precursor. nih.govresearchgate.net Carbon-11 is a positron-emitting isotope with a short half-life of approximately 20.4 minutes, which makes it suitable for PET studies in humans. researchgate.net The synthesis involves reacting this compound with a [11C]methylating agent, such as [11C]methyl iodide or [11C]methyl triflate. researchgate.net This process yields [11C]metoclopramide with high radiochemical purity, ready for formulation into a sterile solution for intravenous injection in PET imaging studies. researchgate.net

Application of [11C]Metoclopramide as a Radiotracer for Investigating P-glycoprotein (P-gp) Function at the Blood-Brain Barrier (BBB)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. A key component of this barrier is the efflux transporter P-glycoprotein (P-gp), which actively pumps a wide range of xenobiotics out of the brain. nih.gov Alterations in P-gp function have been implicated in various neurological diseases and can significantly impact the efficacy of CNS-active drugs. researchgate.net

[11C]Metoclopramide has emerged as a highly effective radiotracer for imaging P-gp function at the BBB. researchgate.netnih.gov Unlike earlier P-gp radiotracers like (R)-[11C]verapamil, which are so efficiently transported that their baseline brain uptake is very low, [11C]metoclopramide is considered a "weak" P-gp substrate. nih.govmdpi.com This characteristic results in a higher baseline signal in the brain, providing a significant advantage for detecting both increases (up-regulation) and decreases (inhibition or down-regulation) in P-gp activity. nih.govmdpi.com Studies have demonstrated that [11C]metoclopramide is sensitive enough to detect moderate, physiologically relevant changes in P-gp function without requiring the co-administration of a P-gp inhibitor. nih.govlu.lv Its transport is also selective for P-gp over other transporters like the Breast Cancer Resistance Protein (BCRP), another important efflux transporter at the BBB. nih.govmdpi.com

Studies on Drug-Drug Interactions Mediated by P-gp Using [11C]Metoclopramide in Preclinical and Clinical Settings

The ability of [11C]metoclopramide to sensitively measure P-gp function makes it an ideal tool for studying drug-drug interactions (DDIs) at the BBB. Many therapeutic drugs can inhibit or induce P-gp, altering the brain penetration of co-administered drugs that are P-gp substrates. mdpi.com

PET studies using [11C]metoclopramide have been conducted in the presence of known P-gp inhibitors, such as tariquidar (B1662512) and cyclosporine A. nih.govsnmjournals.org These studies have consistently shown that blocking P-gp function leads to a significant increase in the brain uptake of [11C]metoclopramide. snmjournals.orgsnmjournals.org For example, in human studies, the administration of cyclosporine A increased the total volume of distribution (VT) of [11C]metoclopramide in the brain by approximately 29%, demonstrating a clear inhibition of P-gp-mediated efflux. snmjournals.org Preclinical studies have also investigated the impact of cytochrome (CYP) enzyme modulators on [11C]metoclopramide kinetics. Treatment with the CYP inducer carbamazepine (B1668303) did not significantly affect its brain penetration, suggesting that its use in patients is unlikely to confound the assessment of P-gp function. mdpi.com Conversely, the CYP inhibitor ritonavir (B1064) increased brain exposure to the radiotracer, indicating that it may also act as a P-gp inhibitor at the BBB. mdpi.com

| Modulating Drug | Study Type | Key Finding on [11C]Metoclopramide Brain Kinetics | Reference |

|---|---|---|---|

| Tariquidar | Preclinical (Rats) | Partial P-gp inhibition with a low dose of tariquidar significantly increased the brain uptake of [11C]metoclopramide. researchgate.net | researchgate.net |

| Cyclosporine A (CsA) | Clinical (Humans) | CsA infusion increased whole-brain gray matter VT by 29% and decreased the efflux rate constant (k2) by 15%. snmjournals.org | snmjournals.org |

| Carbamazepine (CYP Inducer) | Preclinical (Rats) | Pre-treatment did not impact the brain kinetics or total volume of distribution (VT) of [11C]metoclopramide. mdpi.com | mdpi.com |

| Ritonavir (CYP Inhibitor) | Preclinical (Rats) | Significantly increased the VT, suggesting P-gp inhibition at the BBB in addition to CYP inhibition. mdpi.com | mdpi.com |

Investigation of Hepatocyte Uptake Transporters with [11C]Metoclopramide PET Imaging

Beyond the BBB, [11C]metoclopramide PET imaging has proven valuable for investigating drug transport processes in the liver. The liver plays a central role in drug metabolism and clearance, processes which are governed by a complex interplay between metabolic enzymes and transporters on hepatocyte membranes. nih.gov

| Experimental Condition | AUCliver (SUV·min) | AUCplasma (Relative Change) | Interpretation | Reference |

|---|---|---|---|---|

| Tracer Dose | 210.0 ± 32.4 | Baseline | Baseline liver uptake. | nih.govnih.gov |

| Pharmacologic Dose | 42.9 ± 13.8 | ~2.2-fold increase | Reduced liver uptake suggests saturation of a hepatocyte uptake transporter. | nih.govnih.gov |

| Pharmacologic Dose + P-gp Inhibition (Tariquidar) | 81.0 ± 3.1 | No change from pharm. dose | P-gp inhibition enhances liver exposure only under saturated uptake conditions. | nih.govnih.gov |

Mechanistic Studies on Drug Transport and Efflux Systems Using Radiolabeled Analogs

The use of radiolabeled analogs, such as [11C]metoclopramide derived from this compound, is fundamental to conducting mechanistic studies of drug transport and efflux systems in vivo. These tools allow researchers to non-invasively quantify the activity of transporters like P-gp at biological barriers. nih.gov By observing how the distribution of a radiolabeled substrate changes in response to genetic modifications (e.g., in P-gp knockout mice), disease states, or pharmacological intervention, investigators can elucidate the specific role and functional capacity of these transport systems. nih.govlu.lvnih.gov Such studies are crucial for understanding the factors that control drug disposition, predicting potential drug-drug interactions, and developing strategies to overcome transport-mediated drug resistance. openmicrobiologyjournal.com

Emerging Research and Future Directions

Development of Novel Analytical Approaches for Enhanced Metabolite Detection and Quantification

The detection and quantification of metoclopramide (B1676508) and its metabolites are crucial for pharmacokinetic and metabolic studies. While metoclopramide itself is often measured in plasma using techniques like high-performance liquid chromatography with UV detection (HPLC-UV), more advanced methods are required for the detailed analysis of its various metabolites. nih.govresearchgate.net Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has been instrumental in identifying a range of metoclopramide metabolites in both in vivo and in vitro samples. nih.gov

Future research is focused on developing highly sensitive and specific analytical methods to better quantify metabolites like o-desmethyl metoclopramide. These advancements are necessary to understand the complete metabolic profile of metoclopramide. Techniques such as high-resolution mass spectrometry can provide accurate mass measurements, aiding in the structural elucidation of novel or low-abundance metabolites. nih.gov The development of validated reference standards for this compound is a critical step to ensure the accuracy and reproducibility of these quantitative assays.

Further Elucidation of Specific Metabolic Enzyme Roles and Their Regulation

Metoclopramide undergoes metabolism primarily in the liver, involving several cytochrome P450 (CYP) enzymes. cuanschutz.edudrugbank.com The major metabolic pathways for metoclopramide are N-deethylation and N-hydroxylation. nih.govclinpgx.orgwikipedia.org The enzyme CYP2D6 is the principal catalyst for these reactions. nih.govclinpgx.orgresearchgate.net Other enzymes, including CYP3A4 and CYP1A2, also contribute to its metabolism to a lesser extent. drugbank.comresearchgate.net

While O-demethylation is a known metabolic reaction for many drugs, its specific role in the biotransformation of metoclopramide to this compound in humans is not as extensively documented as other pathways. Future research will need to further investigate the specific enzymatic processes leading to the formation of this compound. This includes identifying the primary CYP isozymes responsible and understanding the regulatory mechanisms that may influence their activity. Such studies are essential for a comprehensive understanding of metoclopramide's metabolic fate.

Advanced Pharmacogenomic Studies and Precision Medicine Implications for Metoclopramide Efficacy and Safety

The field of pharmacogenomics has significant implications for metoclopramide therapy, primarily due to the genetic variability of the CYP2D6 enzyme. gene2rx.com The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, including poor, intermediate, normal, and ultrarapid metabolizers. cuanschutz.eduresearchgate.net

Patients who are CYP2D6 poor metabolizers clear metoclopramide more slowly, resulting in higher plasma concentrations of the parent drug. cuanschutz.educlinpgx.org This increased exposure can heighten the risk of adverse effects. gene2rx.com Consequently, regulatory bodies like the FDA recommend reduced dosages for patients identified as CYP2D6 poor metabolizers to mitigate these risks. clinpgx.org

Advanced pharmacogenomic studies are needed to explore the clinical significance of genetic variations on the formation and disposition of specific metabolites like this compound. Understanding how CYP2D6 genotypes influence the metabolic ratio of parent drug to metabolite could provide deeper insights into the mechanisms of drug efficacy and toxicity, paving the way for more precise, individualized dosing strategies. nih.gov

| CYP2D6 Phenotype | Effect on Metoclopramide Metabolism | Clinical Implication | Recommended Action |

| Poor Metabolizer | Reduced clearance, leading to higher plasma concentrations of metoclopramide. cuanschutz.edugene2rx.com | Increased risk of adverse drug reactions. gene2rx.comclinpgx.org | Dose reduction is recommended. clinpgx.org |

| Intermediate Metabolizer | Moderately reduced metabolic capacity. | Potential for increased drug levels and side effects compared to normal metabolizers. gene2rx.com | Consider dose adjustment based on clinical response. |

| Normal Metabolizer | Expected metabolic clearance. | Standard risk-benefit profile. | Standard dosing guidelines apply. |

| Ultrarapid Metabolizer | Increased metabolic rate, leading to faster clearance and lower plasma concentrations. gene2rx.com | Potential for reduced therapeutic efficacy at standard doses. gene2rx.com | May require alternative therapy if efficacy is a concern. |

Expanded Applications of this compound in Biomedical Imaging and Drug Discovery

A significant application of this compound is in the field of biomedical imaging, specifically as a precursor for the synthesis of the radiotracer [11C]metoclopramide. nih.govnih.govresearchgate.net This carbon-11 (B1219553) labeled version of metoclopramide is used in Positron Emission Tomography (PET) studies. nih.govresearchgate.net

PET imaging with [11C]metoclopramide has proven to be a valuable tool for investigating the function of P-glycoprotein (P-gp), an important efflux transporter at the blood-brain barrier. nih.govnih.gov By using [11C]metoclopramide, researchers can non-invasively measure P-gp activity, which is crucial for understanding drug distribution to the brain and the mechanisms of drug resistance in various neurological disorders. nih.gov The synthesis of this radiotracer involves the 11C-methylation of the this compound precursor. nih.govresearchgate.net

The chemical structure of metoclopramide itself has served as a template in drug discovery, leading to the development of new classes of drugs, including selective 5-HT3 receptor antagonists and 5-HT4 receptor agonists. jscimedcentral.comjscimedcentral.com While this compound is primarily used as a synthetic tool, its structural features could potentially be explored in the design of new pharmacologically active molecules.

Interdisciplinary Research Prospects in Metabolomics and Systems Pharmacology

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the complete metabolic footprint of a drug. A comprehensive metabolomics analysis of metoclopramide would include the identification and quantification of all its metabolites, including this compound, in biological fluids. nih.gov Such studies can reveal new metabolic pathways and provide a more holistic view of how an individual processes a drug.

Systems pharmacology aims to integrate data from various sources, including pharmacokinetics, pharmacodynamics, and pharmacogenomics, to model and predict drug responses. By incorporating data on the formation and activity of metabolites like this compound into these models, researchers can better understand the complex interactions between the drug, its metabolites, and biological systems. This interdisciplinary approach holds the promise of improving predictions of drug efficacy and safety, ultimately contributing to the advancement of personalized medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.